molecular formula C18H16N4O B2475997 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one CAS No. 150016-21-0

5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2475997
CAS No.: 150016-21-0
M. Wt: 304.353
InChI Key: ZFOVMOTWBJREID-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique structure combining a benzimidazole moiety with a pyrrolone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Pyrrolone Ring Construction: The benzimidazole derivative is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrrolone ring through a cyclization reaction.

    Amination: Introduction of the amino group at the 5-position can be done via nucleophilic substitution or amination reactions using reagents like ammonia or amines under controlled conditions.

    Benzylation: The final step involves the benzylation of the nitrogen atom in the pyrrolone ring, typically using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolone rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with modified benzimidazole or pyrrolone rings.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the amino or other reactive sites.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating infections or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-ol: Similar structure but with a hydroxyl group instead of a benzyl group.

    4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Lacks the amino and benzyl groups.

    1-benzyl-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar but without the amino group.

Uniqueness

The presence of both the amino and benzyl groups in 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-benzyl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17-16(18-20-13-8-4-5-9-14(13)21-18)15(23)11-22(17)10-12-6-2-1-3-7-12/h1-9,19,23H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTZTTHQKKHKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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